2-amino-2-(2,4-dichlorophenyl)acetic Acid

Catalog No.
S673551
CAS No.
299169-13-4
M.F
C8H7Cl2NO2
M. Wt
220.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-2-(2,4-dichlorophenyl)acetic Acid

CAS Number

299169-13-4

Product Name

2-amino-2-(2,4-dichlorophenyl)acetic Acid

IUPAC Name

2-amino-2-(2,4-dichlorophenyl)acetic acid

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

InChI

InChI=1S/C8H7Cl2NO2/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)

InChI Key

YXUSXKBQYIPZDJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)N

Structural Modification of Natural Products

Porphyrin-based Covalent Organic Frameworks

Herbicide Analysis

Biological Potential of Indole Derivatives

Herbicide Analysis in Soils

Drug Formulation

Advanced Oxidation Processes for 2,4-D Degradation

Analytical Method for 2,4-D and Its Transformation Products

2-amino-2-(2,4-dichlorophenyl)acetic acid is an organic compound characterized by the molecular formula C8H7Cl2NO2. It is a derivative of phenylacetic acid, featuring a phenyl ring that is substituted with two chlorine atoms at the 2 and 4 positions. An amino group is attached to the alpha carbon, which significantly influences its chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its structural features that enhance lipophilicity and biological interactions .

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: This compound can be reduced to yield the corresponding amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups such as hydroxyl or alkyl groups .

These reactions highlight the compound's versatility in synthetic chemistry.

The biological activity of 2-amino-2-(2,4-dichlorophenyl)acetic acid has been a subject of research due to its structural similarity to amino acids and potential pharmacological properties. It may exhibit:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures can possess antimicrobial properties.
  • Anti-inflammatory Effects: Given its amino acid-like structure, it may interact with biological pathways related to inflammation.
  • Potential as a Drug Candidate: The unique substitution pattern on the phenyl ring could influence its interaction with biological targets, making it a candidate for further pharmacological exploration .

The synthesis of 2-amino-2-(2,4-dichlorophenyl)acetic acid can be achieved through several methods:

  • Reaction of 2,4-Dichlorobenzaldehyde with Glycine: This method involves treating 2,4-dichlorobenzaldehyde with glycine in the presence of a base, followed by acidification to yield the desired product.
  • Reduction of 2,4-Dichlorophenylacetonitrile: This approach employs hydrogen gas in the presence of a palladium catalyst to reduce 2,4-dichlorophenylacetonitrile, followed by hydrolysis to obtain the final compound.

These methods can be optimized based on factors such as cost and desired purity for industrial production .

The applications of 2-amino-2-(2,4-dichlorophenyl)acetic acid span several fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development.
  • Agricultural Chemistry: It may serve as a herbicide or plant growth regulator due to its structural similarities with other auxins.
  • Research: This compound can be used as a reference standard in pharmaceutical testing and biochemical studies .

Interaction studies involving 2-amino-2-(2,4-dichlorophenyl)acetic acid are crucial for understanding its pharmacological potential. Research may focus on:

  • Binding Affinity: Investigating how this compound interacts with various biological receptors or enzymes.
  • Mechanism of Action: Understanding how it exerts its effects at the molecular level could lead to insights into its therapeutic uses.
  • Toxicological Assessments: Evaluating any potential toxic effects associated with its use in agricultural or pharmaceutical applications .

Several compounds share structural similarities with 2-amino-2-(2,4-dichlorophenyl)acetic acid. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
2-amino-2-(2,6-dichlorophenyl)acetic acidChlorine substitution at positions 2 and 6Different substitution pattern affects reactivity
2-amino-2-(3,4-dichlorophenyl)acetic acidChlorine substitution at positions 3 and 4Variance in biological activity compared to others
2-amino-2-(2,4-difluorophenyl)acetic acidFluorine atoms instead of chlorinePotentially different pharmacokinetic properties

The uniqueness of 2-amino-2-(2,4-dichlorophenyl)acetic acid lies in its specific chlorine substitution pattern on the phenyl ring. This configuration may enhance its lipophilicity and ability to interact with hydrophobic regions in biological molecules, potentially leading to distinct pharmacological properties compared to similar compounds .

This comprehensive overview illustrates the significance of 2-amino-2-(2,4-dichlorophenyl)acetic acid in various scientific domains and highlights avenues for future research and application.

XLogP3

-0.4

Sequence

X

Dates

Modify: 2023-08-15

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